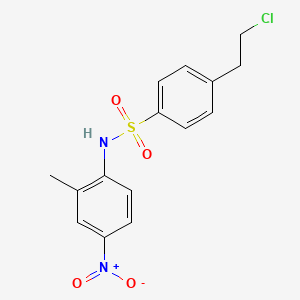![molecular formula C20H14N8O8 B11558038 (1E,1'E)-1,1'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B11558038.png)
(1E,1'E)-1,1'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2,4-dinitrophenyl)hydrazine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE is a complex organic compound characterized by the presence of multiple nitro groups and hydrazine linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is generally maintained between 25°C to 80°C, depending on the specific reagents and desired yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product from any side products or impurities.
化学反应分析
Types of Reactions
(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted derivatives, which can be further utilized in different applications.
科学研究应用
(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE involves its interaction with molecular targets through its nitro and hydrazine groups. These interactions can lead to the formation of reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
属性
分子式 |
C20H14N8O8 |
|---|---|
分子量 |
494.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H14N8O8/c29-25(30)15-5-7-17(19(9-15)27(33)34)23-21-11-13-1-2-14(4-3-13)12-22-24-18-8-6-16(26(31)32)10-20(18)28(35)36/h1-12,23-24H/b21-11+,22-12+ |
InChI 键 |
RXXJUOAGWBWKJN-XHQRYOPUSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-](/img/structure/B11557959.png)
![4-(4-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11557963.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557969.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B11557976.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557978.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11557985.png)
![[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid](/img/structure/B11557992.png)
![2-[(4-methoxyphenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-enylidene]acetohydrazide](/img/structure/B11557996.png)
![benzyl [(3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B11558003.png)
![4-(3-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11558012.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11558020.png)
![4-amino-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11558025.png)
